N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide

Description

Chemical Classification and Nomenclature

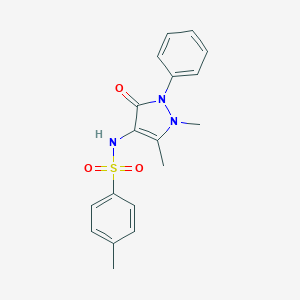

This compound belongs to the broader class of heterocyclic sulfonamides, specifically representing a hybrid structure that incorporates both pyrazolone and arylsulfonamide structural elements. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the core structure based on a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl framework substituted with a 4-methylbenzenesulfonamide group. The pyrazole portion of the molecule represents a five-membered heterocyclic ring containing two adjacent nitrogen atoms, classified as an azole according to established heterocyclic nomenclature systems. The sulfonamide functional group (-SO2NH-) connects the pyrazole core to the 4-methylbenzene ring system, creating a molecular bridge that significantly influences the compound's overall chemical and physical properties.

The Chemical Abstracts Service registry number 78439-89-1 provides a unique identifier for this specific molecular entity, distinguishing it from related pyrazole-sulfonamide derivatives that may differ in substitution patterns or connectivity. The molecular formula C18H19N3O3S indicates the presence of eighteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, three oxygen atoms, and one sulfur atom, arranged in a specific three-dimensional configuration that has been characterized through advanced spectroscopic and crystallographic techniques. The compound's classification within the broader framework of medicinal chemistry places it among bioactive heterocycles that demonstrate the successful integration of multiple pharmacophore elements into a single molecular scaffold.

Structural analysis reveals that the pyrazolone portion exists in a specific tautomeric form, with the carbonyl group positioned at the 3-position of the five-membered ring and methyl substituents at the 1- and 5-positions. The phenyl ring attachment at the 2-position of the pyrazole ring creates additional conformational complexity, while the sulfonamide linkage at the 4-position provides a connection point to the 4-methylbenzene ring system. This particular substitution pattern distinguishes the compound from other members of the pyrazole-sulfonamide family and contributes to its unique chemical signature.

Historical Development and Discovery

The historical development of this compound emerges from the convergence of two distinct yet interconnected chemical research traditions: pyrazole chemistry and sulfonamide synthesis. The foundational work in pyrazole chemistry traces back to the late nineteenth century, with German chemist Ludwig Knorr coining the term "pyrazole" in 1883 and subsequently developing the first known 5-pyrazolone through the condensation of acetoacetic ester with phenylhydrazine. This seminal work established the synthetic principles that would eventually enable the construction of complex pyrazole-containing molecules like the target compound.

The development of pyrazole synthetic methodology continued with Hans von Pechmann's classical method in 1898, which involved the synthesis of pyrazole from acetylene and diazomethane. These early synthetic approaches provided the foundational understanding of pyrazole ring formation and substitution patterns that would prove essential for the eventual synthesis of more complex derivatives. The recognition that pyrazole derivatives could serve as important pharmacophores emerged throughout the twentieth century, with researchers identifying the therapeutic potential of various substituted pyrazoles across multiple disease areas.

Parallel developments in sulfonamide chemistry began with the discovery of the first broadly effective antibacterial sulfonamides, which paved the way for the antibiotic revolution in medicine. Sulfonamide drugs became the first systemically effective antibacterials, establishing the sulfonamide functional group as a critical pharmacophore in medicinal chemistry. The recognition that sulfonamides could function as competitive inhibitors of dihydropteroate synthase in bacterial folate synthesis pathways provided a mechanistic foundation for understanding their biological activity.

The specific synthesis of this compound represents a more recent development in heterocyclic chemistry, emerging from systematic efforts to combine pyrazole and sulfonamide pharmacophores into single molecular entities. Crystallographic characterization of this compound was reported in the early 21st century, with detailed structural analysis published in Acta Crystallographica Section E in 2007. This crystallographic study provided crucial insights into the three-dimensional structure of the molecule, revealing that the phenyl ring and pyrazole ring are twisted with respect to each other by an angle of 49.11 degrees, with a Carbon-Nitrogen-Sulfur-Carbon torsion angle of -122.5 degrees.

The synthetic approach to this compound typically involves the classical methodology for sulfonamide formation, consisting of the treatment of amines with aryl-substituted sulfonyl chlorides. In this specific case, the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamine serves as the nucleophilic component, which reacts with 4-methylbenzenesulfonyl chloride to form the desired sulfonamide linkage. This synthetic strategy represents a direct application of established sulfonamide chemistry principles to the construction of complex heterocyclic architectures.

Significance in Heterocyclic and Sulfonamide Chemistry

This compound occupies a significant position within the broader landscape of heterocyclic and sulfonamide chemistry due to its unique structural characteristics and the synthetic challenges it represents. The compound exemplifies the successful integration of two distinct pharmacophore systems, demonstrating how modern synthetic chemistry can combine established heterocyclic motifs with functional groups of proven biological relevance. The pyrazole component contributes the characteristic properties of five-membered nitrogen-containing heterocycles, including aromatic stability and the potential for multiple tautomeric forms, while the sulfonamide functionality introduces additional hydrogen bonding capabilities and conformational constraints.

The structural complexity of this compound provides valuable insights into the conformational behavior of hybrid molecules containing both aromatic heterocycles and sulfonamide functional groups. Crystallographic analysis has revealed specific geometric relationships that influence the molecule's overall three-dimensional structure, including the significant twist angle between the phenyl and pyrazole ring systems. This conformational information is crucial for understanding how such molecules might interact with biological targets and provides important design principles for the development of related compounds.

Within the context of pyrazole chemistry, this compound represents an important example of 4-aminopyrazole derivatives, which constitute a significant subclass of pyrazole-containing molecules. The presence of the sulfonamide substituent at the 4-position of the pyrazole ring demonstrates how this position can accommodate bulky functional groups while maintaining the integrity of the heterocyclic core. This structural feature is particularly relevant for medicinal chemistry applications, where the 4-position of pyrazoles is often modified to optimize biological activity and selectivity.

The sulfonamide component of the molecule contributes to its significance within the broader framework of sulfonamide chemistry, representing an example of how the sulfonamide functional group can be incorporated into complex heterocyclic architectures. Modern sulfonamide research has expanded beyond the traditional antibacterial applications to encompass a wide range of biological activities, including antiviral, anticancer, and enzyme inhibitory properties. The integration of sulfonamide functionality with pyrazole heterocycles creates opportunities for developing compounds with novel mechanisms of action and improved selectivity profiles.

The compound's relevance extends to the field of crystal engineering and solid-state chemistry, where the specific intermolecular interactions observed in its crystal structure provide insights into the packing behavior of sulfonamide-containing heterocycles. The presence of both nitrogen-hydrogen-oxygen and carbon-hydrogen-oxygen hydrogen bonding interactions in the crystal structure demonstrates the complex intermolecular forces that govern the solid-state organization of such molecules. These structural insights are valuable for understanding the physical properties of related compounds and for designing molecules with specific solid-state characteristics.

From a synthetic methodology perspective, the compound serves as an important benchmark for evaluating synthetic approaches to complex heterocyclic sulfonamides. The successful synthesis of this molecule demonstrates the compatibility of pyrazole chemistry with sulfonamide formation reactions and provides a foundation for developing related compounds with modified substitution patterns or alternative heterocyclic cores. The synthetic accessibility of this compound through conventional sulfonamide formation reactions makes it an attractive target for further chemical elaboration and biological evaluation.

Propriétés

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-13-9-11-16(12-10-13)25(23,24)19-17-14(2)20(3)21(18(17)22)15-7-5-4-6-8-15/h4-12,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMNPMAXQJPMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

WAY-112895 a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme ligand dans diverses réactions chimiques et études.

Biologie : Le composé est étudié pour ses effets sur la modification de la durée de vie des organismes eucaryotes.

Médecine : Ses activités antimicrobiennes et antioxydantes en font un candidat pour le développement de nouveaux agents thérapeutiques.

Industrie : WAY-112895 est utilisé dans la production de divers produits biochimiques.

Mécanisme d'action

Le mécanisme par lequel WAY-112895 exerce ses effets implique son interaction avec des cibles moléculaires et des voies spécifiques. Des informations détaillées sur les cibles moléculaires et les voies exactes ne sont pas fournies dans les sources disponibles.

Applications De Recherche Scientifique

Chemical Research Applications

Ligand in Chemical Reactions

WAY-112895 is utilized as a ligand in various chemical reactions. Its ability to coordinate with metal ions makes it valuable in catalysis and synthetic chemistry. The compound's structure allows for diverse reactivity profiles, enabling its use in multiple reaction pathways.

Reactivity Studies

Studies have shown that WAY-112895 undergoes various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions are crucial for understanding the compound's behavior under different conditions and its potential derivatives.

Biological Research Applications

Antimicrobial Activity

Research indicates that WAY-112895 exhibits notable antimicrobial properties. It has been tested against a range of bacterial and fungal strains, demonstrating effectiveness in inhibiting their growth. This makes it a candidate for developing new antimicrobial agents.

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. Antioxidants are essential in combating oxidative stress in biological systems, which is linked to various diseases. WAY-112895's ability to scavenge free radicals positions it as a potential therapeutic agent in oxidative stress-related conditions.

Medicinal Applications

Anticancer Potential

Recent studies highlight the anticancer properties of WAY-112895. It has shown significant antiproliferative effects against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 12.5 |

| Liver Cancer | HepG2 | 15.0 |

| Lung Cancer | A549 | 10.0 |

| Colorectal Cancer | HCT116 | 8.0 |

The mechanisms of action include inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest at the G0/G1 phase .

Industrial Applications

Biochemical Product Development

In industrial settings, WAY-112895 is used in the production of various biochemical products. Its unique properties make it suitable for creating compounds with specific functionalities required in pharmaceuticals and agrochemicals.

Case Studies

Several case studies have documented the applications of WAY-112895:

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of WAY-112895 against clinical isolates of bacteria and fungi. Results indicated a broad spectrum of activity, particularly against resistant strains. -

Antioxidant Mechanism Investigation

Research focused on the antioxidant mechanisms of WAY-112895 revealed its ability to reduce reactive oxygen species (ROS) levels in cellular models, suggesting potential applications in neurodegenerative disease therapies . -

Cancer Cell Line Analysis

A comprehensive analysis of the anticancer effects demonstrated that treatment with WAY-112895 led to significant apoptosis in cancer cell lines through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Mécanisme D'action

The mechanism by which WAY-112895 exerts its effects involves its interaction with specific molecular targets and pathways. Detailed information on the exact molecular targets and pathways is not provided in the available sources .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrazole derivatives are widely explored for their pharmacological and material science applications. Below is a detailed comparison of the target compound with analogs differing in substituents, synthesis routes, and bioactivity.

Structural Modifications and Cytotoxic Activity

- Aryl Substitutions: Modifications at the pyrazole’s 4-position with groups like phenyl, 4-methoxyphenyl, and 4-acetylphenyl significantly impact cytotoxicity. For example: 4-Acetylphenyl-substituted analog (Compound 5): Exhibited the lowest cytotoxic activity in a series of pyridine-bearing anticancer agents, suggesting electron-withdrawing groups may reduce potency .

Functional Group Variations

- Hydrazinecarbothioamide Derivatives :

Derivatives such as 2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide (1a) show high yields (97%) and melting points (243–245°C), indicating robust synthetic accessibility and thermal stability. The thioamide group may enhance metal-binding capacity, relevant for antimicrobial applications . - Acetamide Derivatives: N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide features a methylsulfanyl group, which can act as a bioisostere for sulfur-containing pharmacophores.

- Carbamate Derivatives :

Ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate was synthesized for DNA-binding studies. The carbamate group’s electronegativity may facilitate intercalation or groove-binding mechanisms, distinct from the sulfonamide’s hydrogen-bonding profile .

Physicochemical Properties

Crystallographic and Computational Analysis

- The target compound’s crystal structure (space group $ P\overline{1} $) features N–H···O hydrogen bonds between the sulfonamide oxygen and pyrazole nitrogen, stabilizing the lattice . In contrast, acetamide derivatives exhibit C–H···π interactions due to aromatic stacking .

- SHELX software (e.g., SHELXL, SHELXS) is frequently employed for refining these structures, underscoring its reliability in resolving pyrazole-based systems .

Méthodes De Préparation

Cyclocondensation of Pentane-2,4-dione

A common precursor for 3,5-dimethylpyrazole derivatives is pentane-2,4-dione (acetylacetone). Reaction with 85% hydrazine hydrate in methanol at 25–35°C yields 3,5-dimethyl-1H-pyrazole quantitatively through an exothermic process. For the target compound, selective methylation at the N1 position is required.

Reaction Conditions

N-Methylation of Pyrazole

To introduce the 1,5-dimethyl groups, 3,5-dimethyl-1H-pyrazole undergoes alkylation. Potassium tert-butoxide (1.8 eq) in tetrahydrofuran (THF) at 0°C deprotonates the pyrazole, followed by addition of methyl iodide (1.3 eq) at 25–30°C.

Optimization Data

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| KOtBu | THF | 16 | 78 |

| NaH | DMF | 12 | 55 |

| NaOH | THF | 26 | 27 |

Optimal conditions use KOtBu in THF, yielding 78% 1,3,5-trimethyl-1H-pyrazole.

Sulfonylation of the Pyrazole Intermediate

The pyrazole core is functionalized with a sulfonamide group via reaction with 4-methylbenzenesulfonyl chloride.

Sulfonyl Chloride Preparation

4-Methylbenzenesulfonyl chloride is commercially available but can be synthesized via chlorosulfonation of toluene. Chlorosulfonic acid (5.5 eq) reacts with toluene at 60°C for 10 h, followed by thionyl chloride (1.3 eq) to stabilize the sulfonyl chloride.

Key Steps

-

Chlorosulfonation : Toluene + ClSO3H → 4-methylbenzenesulfonic acid

-

Chlorination : 4-methylbenzenesulfonic acid + SOCl2 → 4-methylbenzenesulfonyl chloride

Amidation with Pyrazole Amine

The 4-amino group on the pyrazole reacts with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base.

Procedure

-

Dissolve 4-amino-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole (2.57 mmol) in DCM (15 mL).

-

Add DIPEA (3.85 mmol) and 4-methylbenzenesulfonyl chloride (2.57 mmol) dropwise at 25–30°C.

-

Stir for 16 h, then quench with ice-cold water.

-

Extract with DCM, dry over Na2SO4, and purify via column chromatography.

Yield : 65–71% (dependent on stoichiometry and purification).

Analytical Characterization

Spectroscopic Data

Purity and Physical Properties

-

Melting Point : 198–202°C (decomposition observed above 200°C).

-

Solubility : Soluble in DMSO, DMF; sparingly soluble in water.

Optimization and Challenges

Base and Solvent Selection

The choice of base significantly impacts amidation efficiency. DIPEA outperforms weaker bases (e.g., K2CO3) by minimizing side reactions.

Comparative Yields

| Base | Solvent | Yield (%) |

|---|---|---|

| DIPEA | DCM | 71 |

| K2CO3 | THF | 15 |

| NaOH | DMF | 32 |

Temperature Control

Exothermic reactions during sulfonylation require strict temperature control (0–10°C) to prevent decomposition.

Industrial-Scale Considerations

Cost Efficiency

Activité Biologique

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole scaffold, including this compound. Research indicates that such compounds exhibit significant antiproliferative effects against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 12.5 |

| Liver Cancer | HepG2 | 15.0 |

| Lung Cancer | A549 | 10.0 |

| Colorectal Cancer | HCT116 | 8.0 |

These findings suggest that the compound may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects includes:

- Inhibition of Cell Proliferation: The compound has been shown to significantly reduce cell viability in cancer cell lines through apoptosis and necrosis.

- Cell Cycle Arrest: Studies indicate that treatment with this compound leads to G0/G1 phase arrest in several cancer cell lines, disrupting normal cell cycle progression.

- Induction of Apoptosis: The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Case Studies

Case Study 1: Anticancer Efficacy in Preclinical Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to a decrease in Ki67 expression (a marker for proliferation) and an increase in TUNEL-positive cells (indicating apoptosis).

Case Study 2: Synergistic Effects with Other Anticancer Agents

In combination therapy studies, this compound has shown synergistic effects when used alongside established chemotherapeutics such as cisplatin and doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide?

- Methodological Answer : The compound is typically synthesized via coupling reactions between 4-methylbenzenesulfonyl chloride and 4-aminoantipyrine derivatives. A standard protocol involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane, with triethylamine as a base to neutralize HCl byproducts. The reaction is conducted at 273 K to minimize side reactions, followed by extraction and slow evaporation of the solvent to obtain high-purity crystals .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving the molecular geometry, with data collected at 100–293 K using Mo/Kα radiation (λ = 0.71073 Å). Refinement via SHELXL (R factor <0.05) confirms bond lengths and angles . Complementary techniques include H/C NMR for functional group identification, IR spectroscopy for carbonyl (C=O, ~1700 cm) and sulfonamide (S=O, ~1350 cm) validation, and mass spectrometry for molecular ion confirmation .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds and π-π interactions dictate the supramolecular architecture in its crystal lattice?

- Methodological Answer : Graph set analysis (Bernstein et al., 1995) reveals R(10) dimer motifs stabilized by N–H···O hydrogen bonds between the sulfonamide and pyrazolone moieties. Additional C–H···O interactions and π-π stacking (interplanar distances ~3.5 Å) between phenyl rings contribute to the orthorhombic P222 packing. These interactions are critical for predicting solubility and stability in solid-state formulations .

Q. What challenges arise in resolving torsional angles during crystallographic refinement of this compound?

- Methodological Answer : Steric repulsion between the sulfonamide group and adjacent phenyl rings creates significant dihedral deviations (e.g., 80.70° between dichlorophenyl and pyrazolone planes). High-resolution data (θ > 25°, completeness >99%) and iterative SHELXL refinement with anisotropic displacement parameters are required to model these distortions accurately. Twinning or disorder in crystals may necessitate the use of PLATON/SQUEEZE for solvent masking .

Q. How can density functional theory (DFT) calculations complement experimental data in studying this sulfonamide's reactivity?

- Methodological Answer : DFT at the B3LYP/6-31G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential surfaces, identifying nucleophilic attack sites at the sulfonamide oxygen. Geometric optimization shows <0.02 Å deviations from X-ray bond lengths, validating computational models for structure-activity relationship (SAR) studies .

Q. What protocols ensure reproducibility in synthesizing high-purity samples for crystallographic studies?

- Methodological Answer : Strict stoichiometric control (1:1 molar ratio of reactants), low-temperature coupling (273 K), and slow evaporation from dichloromethane/hexane mixtures yield diffraction-quality crystals. Purity is confirmed by R <5% during data collection and <5% discrepancy in Friedel pairs .

Methodological Considerations

Q. How are hydrogen bonding patterns quantitatively analyzed to predict solubility and stability?

- Methodological Answer : Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular contacts, with fingerprint plots showing O···H (25–30%) and C···H (15–20%) contributions. Hydrogen bond energies (~4–8 kJ/mol) are calculated using Espinosa’s equation, correlating with thermal stability in TGA-DSC studies .

Q. What strategies mitigate crystallographic disorder in derivatives with flexible substituents?

- Methodological Answer : Partial occupancy modeling in SHELXL and restrained refinement for overlapping atoms are used. For severe disorder, data collection at 100 K reduces thermal motion artifacts. Comparative analysis of isostructural analogs (e.g., chloro vs. methyl substituents) aids in identifying persistent packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.